N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzothiazole, a triazolopyridazine, and an amide group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry where such structures are often found in bioactive compounds .
Scientific Research Applications
Synthesis and Anticancer Activity
Research has highlighted the synthesis of novel compounds containing the benzothiazole moiety, which has been evaluated for anticancer activity. For instance, Havrylyuk et al. (2010) synthesized a series of 4-thiazolidinones with a benzothiazole moiety, showing significant anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This study underscores the potential of such compounds in the development of new anticancer agents (Havrylyuk et al., 2010).
Insecticidal Applications
In another study, Fadda et al. (2017) utilized a precursor similar to the compound of interest for synthesizing various heterocycles, which were then evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This work demonstrates the potential use of such compounds in developing new insecticides to protect agricultural crops (Fadda et al., 2017).
Antimicrobial Activity
Compounds derived from benzothiazole and related scaffolds have also been explored for their antimicrobial properties. For example, the work by Desai et al. (2013) on synthesizing and evaluating N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrates significant antibacterial and antifungal activities. Such findings indicate the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Desai et al., 2013).
Catalysis
The encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, as researched by Ghorbanloo and Maleki Alamooti (2017), showcases an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This innovative approach highlights the role of such compounds in enhancing catalytic reactions, offering a sustainable and efficient method for chemical synthesis (Ghorbanloo & Maleki Alamooti, 2017).
Future Directions
Properties
IUPAC Name |
N-[2-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O3S2/c1-34-16-8-6-15(7-9-16)23(33)25-13-12-20-29-28-19-10-11-22(30-31(19)20)35-14-21(32)27-24-26-17-4-2-3-5-18(17)36-24/h2-11H,12-14H2,1H3,(H,25,33)(H,26,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFYJVKMXDRMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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